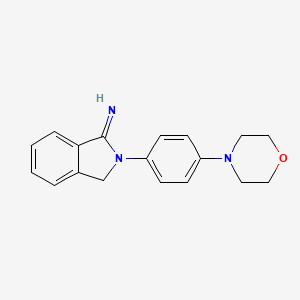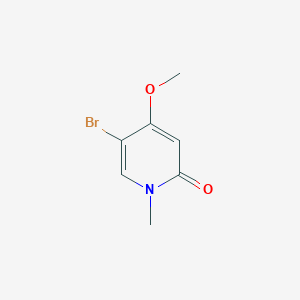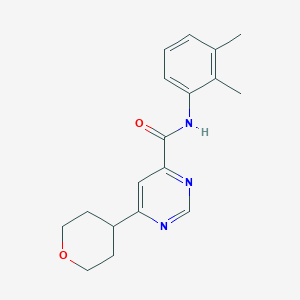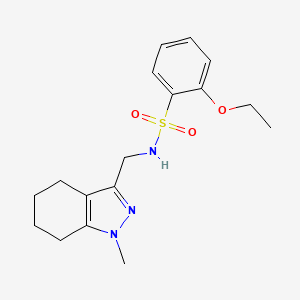![molecular formula C10H11ClF3NO3 B2891958 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride CAS No. 2137530-69-7](/img/structure/B2891958.png)
3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is a chemical compound with the CAS Number: 2137530-69-7 . It has a molecular weight of 285.65 . The IUPAC name for this compound is 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Material Development
Research on compounds structurally related to 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride has demonstrated their utility in the development of novel materials. For instance, the exploration of phloretic acid as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation showcases a pathway toward sustainable material synthesis. This approach is highlighted by its application in creating bio-based benzoxazine end-capped molecules without the use of solvents, leading to materials with promising thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).
Antimicrobial and Anticancer Properties
Compounds with structural features akin to this compound have shown potential in biomedical applications, particularly in antimicrobial and anticancer activities. Derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have exhibited significant antimicrobial activity against a range of pathogens. Similarly, certain S-glycosyl and S-alkyl derivatives have demonstrated notable anticancer activities in vitro against various cancer cell lines, indicating their potential as therapeutic agents (Kristina Mickevičienė et al., 2015; H. Saad & A. Moustafa, 2011).
Novel Reactivity and Protective Groups in Synthesis
Innovative reactivity has been discovered through the study of (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, which exhibit varying levels of air stability. These findings open new avenues for the synthesis and stabilization of reactive intermediates in organic chemistry (Janell K. Mahoney et al., 2015).
DNA Binding and Antiproliferative Activity
Platinum complexes derived from alanine-based amino acids have shown dual action potential due to the presence of the metal center and the amino acid moiety. Preliminary studies indicate moderate cytotoxic activity against cancer cells, along with a marked ability to bind DNA, suggesting a multifaceted approach to anticancer therapy (C. Riccardi et al., 2019).
Functional Modification and Biomedical Applications
The modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including structures similar to this compound, has led to enhanced swelling properties and thermal stability. These modified polymers demonstrate promising antibacterial and antifungal activities, making them suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEYJTIMPIHCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2891878.png)



![2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2891887.png)
![4-[[4-Chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2891888.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-acetamidobenzamide](/img/structure/B2891890.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2891891.png)
![1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2891892.png)

![8,8-Difluoro-6-azaspiro[2.5]octane](/img/structure/B2891896.png)

